molecular formula C10H11N5O3S B7100098 ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate

ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate

Cat. No.: B7100098
M. Wt: 281.29 g/mol
InChI Key: SPNPKNCUQNUBLU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrazole intermediate with a thiadiazole precursor, such as thiosemicarbazide, under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Altering cellular pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-3-(1,2,4-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate: Differing in the position of the nitrogen atom in the thiadiazole ring.

    Ethyl 4-methyl-3-(1,3,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate: Differing in the arrangement of the nitrogen and sulfur atoms in the thiadiazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-3-(1,2,5-thiadiazole-3-carbonylamino)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-3-18-10(17)7-5(2)8(14-13-7)12-9(16)6-4-11-19-15-6/h4H,3H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPKNCUQNUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)NC(=O)C2=NSN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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